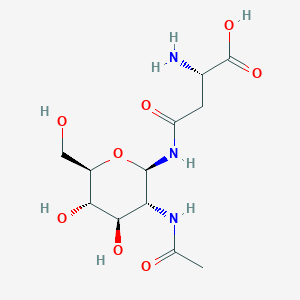

H-Asn(glcnac-beta-D)-OH

Descripción

N-acetylglucosaminylasparagine has been reported in Vitis vinifera and Trypanosoma brucei with data available.

RN given refers to parent cpd; presence in urine characteristic of aspartylglucosaminuria; structure

Propiedades

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTRPBWEMMPYSW-HRRFRDKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O8 | |

| Record name | Aspartylglucosamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartylglucosamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027514 | |

| Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartylglycosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2776-93-4 | |

| Record name | N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2776-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aspartylglycosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to H-Asn(GlcNAc-β-D)-OH

This technical guide provides a comprehensive overview of H-Asn(GlcNAc-β-D)-OH, also known as N-(2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl)-L-asparagine. This pivotal molecule represents the fundamental linkage point in N-linked glycosylation, a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] A thorough understanding of its structure, properties, and associated biological pathways is essential for advancements in glycobiology, disease diagnostics, and therapeutic development.

Chemical Structure and Identifiers

H-Asn(GlcNAc-β-D)-OH is a conjugate molecule formed between the amino acid L-asparagine and the sugar N-acetyl-β-D-glucosamine (GlcNAc).[3] The linkage is a β-N-glycosidic bond between the anomeric carbon of the GlcNAc moiety and the nitrogen atom of the asparagine side chain's amide group.[3][4] This specific structure is the cornerstone of N-linked glycoproteins.[4]

| Identifier | Value |

| IUPAC Name | (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid[3][5] |

| CAS Number | 2776-93-4[3][5][6] |

| Molecular Formula | C₁₂H₂₁N₃O₈[3][5][6] |

| Molecular Weight | 335.31 g/mol [3][5][6] |

| Canonical SMILES | CC(=O)N[C@@H]1--INVALID-LINK--C--INVALID-LINK--O)N)CO)O">C@HO[5] |

| InChI Key | YTTRPBWEMMPYSW-HRRFRDKFSA-N[3][5] |

| Synonyms | AADG, N-acetylglucosaminylasparagine, Aspartylglucosylamine[5] |

Physicochemical Properties

The physicochemical properties of H-Asn(GlcNAc-β-D)-OH are dictated by its dual amino acid and carbohydrate nature. Its polarity makes it highly soluble in aqueous solutions.[7]

| Property | Value/Description |

| Appearance | Solid, white powder[5][8] |

| Solubility | Highly soluble in water due to polar functional groups.[7] Poorly soluble in non-polar organic solvents.[7] |

| Storage Conditions | Store at low temperatures (-20°C for long-term).[9][10] Stock solutions in solvent should be stored at -80°C.[6] |

| Purity | Commercially available with purities often exceeding 99%.[8] |

Biological Significance and Signaling Pathways

H-Asn(GlcNAc-β-D)-OH is the foundational unit for N-linked glycosylation, a process essential for the proper function of a vast number of eukaryotic proteins.[1][11] This modification pathway is a complex, multi-stage process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][12]

N-linked glycosylation plays a central role in:

-

Protein Folding and Quality Control: It is a key mediator of the Unfolded Protein Response (UPR) in the ER, ensuring proteins are correctly folded before transport.[12]

-

Protein Stability and Trafficking: The attached glycans can protect proteins from degradation and act as signals for their correct subcellular localization.[11][12]

-

Cellular Signaling and Communication: Cell-surface glycoproteins are critical for cell-cell recognition, adhesion, and immune responses.[11][13]

-

Neural Function: In the brain, N-linked glycosylation is vital for processes ranging from maintaining electrical gradients to neurotransmission.[12][13]

Dysregulation of this pathway is implicated in numerous diseases, including congenital disorders of glycosylation (CDGs) like NGLY1 deficiency, neurodegenerative diseases, and cancer.[4][6][14]

Experimental Protocols

Synthesis of H-Asn(GlcNAc-β-D)-OH

Both chemical and enzymatic methods can be employed for synthesis.[3] Chemical synthesis offers versatility, while enzymatic synthesis provides high selectivity.[3]

General Protocol for Chemical Synthesis:

-

Protection of Functional Groups: The amino and carboxyl groups of L-asparagine and the hydroxyl groups of GlcNAc must be protected to ensure specific bond formation at the asparagine side chain.

-

Coupling Reaction: The protected asparagine and GlcNAc derivatives are coupled. This is often achieved using activating agents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.[3]

-

Deprotection: All protecting groups are removed under specific conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final product.

-

Purification: The crude product is purified to high homogeneity using chromatographic techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).

Analysis and Detection

Analyzing H-Asn(GlcNAc-β-D)-OH often involves its detection within complex biological samples, either as a free metabolite or as part of a glycoprotein. A common workflow involves enrichment and analysis by mass spectrometry. For glycoproteins, lectin affinity chromatography is a powerful enrichment tool.

General Protocol for Enrichment and Detection of N-Linked Glycoproteins:

-

Protein Extraction: Extract total protein from cells or tissues. It is critical to include inhibitors of O-GlcNAcase and other hexosaminidases (e.g., PUGNAc, Thiamet G) to preserve the glycosylation state.[15]

-

Enrichment (Optional but Recommended): Use Wheat Germ Agglutinin (WGA) lectin affinity chromatography to enrich for glycoproteins.[15] WGA binds to N-acetylglucosamine and sialic acid residues.

-

Proteolytic Digestion: Digest the enriched proteins into smaller peptides using an enzyme like trypsin.

-

Glycopeptide Enrichment: Further enrich for glycopeptides using techniques like hydrazide chemistry, which targets the cis-diol groups on the glycan for covalent capture.[14]

-

Mass Spectrometry (MS) Analysis: Analyze the enriched glycopeptides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The fragmentation pattern in the MS/MS spectrum will confirm the peptide sequence and the presence and structure of the attached glycan.

-

Data Analysis: Use specialized software to identify the glycopeptides and map the specific sites of glycosylation (i.e., the Asn residues).

Applications in Research and Drug Development

H-Asn(GlcNAc-β-D)-OH and the study of N-glycosylation are central to multiple areas of biomedical research.

-

Biochemical Research: It serves as a fundamental model compound for studying the mechanisms of glycosyltransferases and glycosidases, the enzymes that regulate glycosylation.[3]

-

Pharmaceutical Development: As aberrant glycosylation is a hallmark of many diseases, the pathways involving this molecule are attractive targets for drug design.[3][4] For example, modulating glycosylation can impact the stability and immunogenicity of therapeutic proteins.

-

Diagnostic Tools: The presence of H-Asn(GlcNAc-β-D)-OH in urine is a key biomarker for NGLY1-congenital disorder of deglycosylation (NGLY1-CDDG), a rare genetic disease.[4][6] Its quantification can aid in diagnosis and disease monitoring.[3]

References

- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

- 2. Asparagine - Wikipedia [en.wikipedia.org]

- 3. Buy H-Asn(GlcNAc-beta-D)-OH | 2776-93-4 [smolecule.com]

- 4. Buy this compound-d2 [smolecule.com]

- 5. N-(2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl)-L-asparagine | C12H21N3O8 | CID 123826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | Eggs | TargetMol [targetmol.com]

- 10. This compound - Creative Biolabs [creative-biolabs.com]

- 11. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 12. Emerging roles of N-linked glycosylation in brain physiology and disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Recent development of analytical methods for disease-specific protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of N-acetylglucosaminyl-asparagine: A Technical Guide for Researchers

Abstract

N-acetylglucosaminyl-asparagine (GlcNAc-Asn) is a fundamental molecular structure at the core of N-linked glycosylation, one of the most prevalent post-translational modifications of proteins in eukaryotes. This covalent linkage of a single N-acetylglucosamine (GlcNAc) residue to the amide nitrogen of an asparagine residue within a nascent polypeptide chain serves as the anchor for the elaborate glycan structures that are essential for a multitude of cellular processes. This technical guide provides an in-depth exploration of the biological significance of the GlcNAc-Asn linkage, from its biosynthesis and role in protein folding and quality control to its involvement in cellular signaling and the pathophysiology of the lysosomal storage disorder, aspartylglucosaminuria (AGU). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols relevant to the study of N-acetylglucosaminyl-asparagine.

Introduction: The Centrality of the GlcNAc-Asn Linkage

N-linked glycosylation is initiated in the endoplasmic reticulum (ER) by the en bloc transfer of a pre-assembled oligosaccharide precursor to specific asparagine residues of a nascent polypeptide chain. This process is critical for the proper folding, stability, and function of a vast number of proteins. The formation of the N-acetylglucosaminyl-asparagine linkage is the foundational step of this intricate pathway, influencing protein maturation, trafficking, and cell-cell interactions. Dysregulation of this process is implicated in a range of diseases, from congenital disorders of glycosylation to cancer.

A primary example of the critical nature of this linkage is highlighted by the rare, inherited lysosomal storage disease, aspartylglucosaminuria (AGU). AGU is caused by a deficiency in the enzyme aspartylglucosaminidase (AGA), which is responsible for cleaving the GlcNAc-Asn bond during the degradation of glycoproteins.[1] This enzymatic defect leads to the accumulation of glycoasparagines, primarily N-acetylglucosaminyl-asparagine, in tissues and body fluids, resulting in a progressive neurodegenerative disorder.[1]

Biosynthesis and Degradation of the GlcNAc-Asn Linkage

The formation of the N-acetylglucosaminyl-asparagine linkage is a highly regulated enzymatic process that initiates N-linked glycosylation. The degradation of this linkage is equally crucial for cellular homeostasis.

Biosynthesis

The biosynthesis of the GlcNAc-Asn linkage is the first committed step in N-linked glycosylation and occurs in the lumen of the endoplasmic reticulum. The process is catalyzed by the oligosaccharyltransferase (OST) complex, which transfers a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to the asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a nascent polypeptide chain.

Degradation

The degradation of glycoproteins occurs within the lysosome. After the protein backbone is degraded by proteases, the remaining glycoasparagines are broken down. The enzyme aspartylglucosaminidase (AGA), also known as N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase, specifically hydrolyzes the amide bond between N-acetylglucosamine and asparagine, releasing the intact glycan and a free asparagine residue.[2][3]

Biological Functions of N-acetylglucosaminyl-asparagine and N-linked Glycosylation

The attachment of glycans to asparagine residues via the GlcNAc-Asn linkage has profound effects on protein structure and function, influencing a wide array of cellular processes.

Protein Folding and Quality Control in the Endoplasmic Reticulum

N-linked glycans play a pivotal role in the quality control system of the ER, ensuring that only correctly folded proteins are trafficked to their final destinations. The initial glycan attached to the asparagine residue undergoes a series of trimming and processing steps that serve as signals for interaction with ER-resident chaperones and lectins, such as calnexin and calreticulin. These interactions facilitate proper protein folding and prevent the aggregation of misfolded proteins. Misfolded glycoproteins are eventually targeted for ER-associated degradation (ERAD).

Cellular Signaling

N-linked glycosylation is crucial for the function of many cell surface receptors, including receptor tyrosine kinases (RTKs). The glycan structures on these receptors can influence ligand binding, receptor dimerization, and downstream signaling cascades.[4] Inhibition of N-linked glycosylation has been shown to impair RTK processing and signaling, highlighting its importance in cellular communication.[4]

Aspartylglucosaminuria (AGU): A Disease of GlcNAc-Asn Linkage Degradation

Aspartylglucosaminuria is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the AGA gene, leading to a deficiency of the enzyme aspartylglucosaminidase.[1][2][3] This deficiency results in the accumulation of N-acetylglucosaminyl-asparagine and other glycoasparagines in various tissues, leading to progressive neurological and connective tissue abnormalities.[5][6]

Clinical Manifestations

Individuals with AGU typically present with developmental delays in early childhood, followed by progressive intellectual disability, coarse facial features, skeletal abnormalities, and recurrent infections.[7]

Molecular Basis

The majority of AGU cases in the Finnish population are caused by a single missense mutation, C163S, in the AGA gene.[2][3] Numerous other mutations have been identified worldwide, all leading to a significant reduction or complete loss of AGA enzyme activity.[8]

Quantitative Data

Table 1: Accumulation of N-acetylglucosaminyl-asparagine in Tissues of Patients with Aspartylglucosaminuria

| Tissue | N-acetylglucosaminyl-asparagine Level (mg/g wet weight) | Reference |

| Liver | 3.65 | [5] |

| Spleen | 2.24 | [5] |

| Thyroid | 2.18 | [5] |

| Kidney | 0.89 | [5] |

| Brain | 0.53 | [5] |

| Spinal Cord | 0.32 | [5] |

| Sciatic Nerve | 0.34 | [5] |

| Skeletal Muscle | 0.16 | [5] |

Control tissues contained no detectable amounts of N-acetylglucosaminyl-asparagine.

Table 2: Common Mutations in the AGA Gene and their Effect on Enzyme Activity

| Mutation | Nucleotide Change | Consequence | Residual Enzyme Activity | Reference |

| AGU-fin major | c.488G>C | p.Cys163Ser | Severely reduced | [2][3] |

| AGU-fin minor | - | - | Severely reduced | [1] |

| Ser72Pro | c.214T>C | p.Ser72Pro | Prevents proteolytic activation in the ER | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-acetylglucosaminyl-asparagine and N-linked glycosylation.

Protocol for Fluorometric Assay of Aspartylglucosaminidase (AGA) Activity

This protocol is adapted from validated assays for the determination of AGA activity in human serum samples.[10][11][12][13]

Materials:

-

4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (substrate)

-

N-acetyl-β-D-hexosaminidase

-

Citrate-phosphate buffer (pH 4.6)

-

Glycine-carbonate buffer (pH 10.4)

-

Human serum samples (patient and control)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Sample Preparation: Thaw serum samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

-

Reaction Mixture Preparation: Prepare a substrate solution containing 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate in citrate-phosphate buffer.

-

Enzyme Reaction:

-

Pipette 10 µL of serum sample into a well of the 96-well plate.

-

Add 20 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

-

Stopping the Reaction: Add 200 µL of glycine-carbonate buffer to each well to stop the reaction.

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculation: Calculate the AGA activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.

Protocol for N-glycan Analysis from Glycoproteins using Mass Spectrometry

This protocol provides a general workflow for the release and analysis of N-linked glycans from glycoproteins.[14][15]

Materials:

-

Purified glycoprotein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Peptide-N-Glycosidase F (PNGase F)

-

Ammonium bicarbonate buffer

-

C18 Sep-Pak column

-

MALDI-TOF or ESI-QTOF mass spectrometer

Procedure:

-

Reduction and Alkylation:

-

Dissolve the glycoprotein in ammonium bicarbonate buffer.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

Tryptic Digestion: Add trypsin to the protein solution (1:50 w/w) and incubate at 37°C overnight.

-

Glycan Release:

-

Heat the sample at 100°C for 5 minutes to inactivate trypsin.

-

Add PNGase F and incubate at 37°C for 18 hours to release the N-glycans.

-

-

Purification of Glycans:

-

Apply the sample to a C18 Sep-Pak column to separate the glycans from the peptides.

-

Wash the column with 5% acetic acid to elute the glycans.

-

Collect the eluate and lyophilize.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried glycans in a suitable solvent.

-

Analyze the glycan composition and structure using MALDI-TOF or ESI-QTOF mass spectrometry.

-

Protocol for Western Blot Analysis of Glycoproteins using Lectins

This protocol describes the detection of glycoproteins on a western blot using biotinylated lectins.[16][17][18][19][20]

Materials:

-

Protein sample

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated lectin (e.g., Concanavalin A for mannose-rich glycans)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE and Western Blotting:

-

Separate the protein sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Lectin Incubation:

-

Incubate the membrane with the biotinylated lectin (e.g., 1-10 µg/mL in TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Protocol for Culturing Fibroblasts from a Skin Biopsy

This protocol outlines the basic steps for establishing a primary fibroblast culture from a skin biopsy, which can be used for diagnostic and research purposes for conditions like AGU.[21][22][23][24][25]

Materials:

-

Skin biopsy sample

-

Sterile phosphate-buffered saline (PBS)

-

Culture medium (e.g., DMEM with 10-20% fetal bovine serum and antibiotics)

-

Sterile scalpels and forceps

-

Tissue culture flasks or dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Biopsy Preparation:

-

Wash the skin biopsy sample several times with sterile PBS.

-

Mince the tissue into small fragments (approximately 1-2 mm) using sterile scalpels.

-

-

Explant Culture:

-

Place the tissue fragments onto the surface of a tissue culture flask or dish.

-

Add a minimal amount of culture medium to allow the fragments to adhere to the surface.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Cell Growth and Maintenance:

-

After 24-48 hours, carefully add more culture medium to the flask.

-

Monitor the culture for fibroblast outgrowth from the tissue explants.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

Once the fibroblasts reach confluency, they can be detached using trypsin-EDTA and subcultured into new flasks for expansion.

-

Signaling Pathways and Logical Relationships

N-linked Glycosylation and ER-Associated Degradation (ERAD) Pathway

Caption: N-linked glycosylation in the ER quality control and degradation pathway.

Role of N-linked Glycosylation in Receptor Tyrosine Kinase (RTK) Signaling

Caption: Impact of N-linked glycosylation on RTK maturation and signaling.

Conclusion and Future Directions

The N-acetylglucosaminyl-asparagine linkage is a cornerstone of protein glycosylation, with far-reaching implications for cellular function and human health. Understanding the intricate biological roles of this modification is essential for elucidating the mechanisms of protein folding, cellular signaling, and the pathogenesis of diseases like aspartylglucosaminuria. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this critical area of glycobiology. Future research will likely focus on developing novel therapeutic strategies for AGU, such as enzyme replacement therapy or gene therapy, and exploring the broader role of N-linked glycosylation in complex diseases, including cancer and neurodegenerative disorders. The continued development of advanced analytical techniques, such as mass spectrometry, will be crucial for unraveling the complexity of the glycoproteome and its impact on biological systems.

References

- 1. Orphanet: Aspartylglucosaminuria [orpha.net]

- 2. medlineplus.gov [medlineplus.gov]

- 3. AGA gene: MedlinePlus Genetics [medlineplus.gov]

- 4. stemcell.com [stemcell.com]

- 5. N-Acetylglucosamine-asparagine levels in tissues of patients with aspartylglycosaminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation of glycoprotein-derived metabolites in neural and visceral tissue in aspartylglycosaminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartylglucosaminuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ser72Pro active-site disease mutation in human lysosomal aspartylglucosaminidase: abnormal intracellular processing and evidence for extracellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 15. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. maokangbio.com [maokangbio.com]

- 18. Lectin-Probed Western Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 21. helsinki.fi [helsinki.fi]

- 22. urmc.rochester.edu [urmc.rochester.edu]

- 23. klinikum.uni-heidelberg.de [klinikum.uni-heidelberg.de]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

Spectroscopic Analysis of H-Asn(GlcNAc-β-D)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of H-Asn(GlcNAc-β-D)-OH, a fundamental building block of N-linked glycoproteins. Understanding the structural characteristics of this glyco-amino acid is crucial for advancements in glycobiology, drug discovery, and the development of novel therapeutics. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, detailed experimental protocols, and the biological context of N-linked glycosylation.

Introduction to H-Asn(GlcNAc-β-D)-OH

H-Asn(GlcNAc-β-D)-OH, or N-acetylglucosaminyl-asparagine, represents the critical linkage point between a glycan and a protein in N-linked glycosylation. This modification, where a β-D-N-acetylglucosamine (GlcNAc) molecule is attached to the side-chain amide nitrogen of an asparagine (Asn) residue, is a ubiquitous post-translational modification in eukaryotes.[1] The structure and conformation of this linkage are fundamental to protein folding, stability, and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of H-Asn(GlcNAc-β-D)-OH in solution. It provides information on the connectivity of atoms, their chemical environment, and the three-dimensional structure of the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for H-Asn(GlcNAc-β-D)-OH in D₂O

| Atom | Asn Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | GlcNAc Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~4.0 | ~53.0 | 1 | ~5.2 (d, J ≈ 8-9 Hz) | ~97.6 | |

| β-CH₂ | ~2.8, ~2.9 | ~37.0 | 2 | ~3.9 | ~59.4 | |

| NH | Amide | ~8.5 | - | 3 | ~3.8 | ~76.6 |

| NH₂ | Amine | ~7.8, ~7.2 | - | 4 | ~3.5 | ~72.8 |

| COOH | - | ~175.0 | 5 | ~3.8 | ~78.7 | |

| CONH₂ | - | ~178.0 | 6 | ~3.8, ~3.8 | ~63.4 | |

| N-Acetyl CH₃ | ~2.0 | ~24.9 | ||||

| N-Acetyl CO | - | ~177.5 |

Note: These are approximate values and can vary based on solvent, pH, and temperature.[3][4][5]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of a glycopeptide like H-Asn(GlcNAc-β-D)-OH is as follows:

-

Sample Preparation: Dissolve a few nanomoles of the lyophilized sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).[6] The concentration should be optimized based on the spectrometer's sensitivity.

-

Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Data Acquisition: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).[7]

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing.

-

Spectral Analysis: Assign the proton and carbon signals using the combination of 1D and 2D spectra. COSY and TOCSY experiments help in identifying spin systems of individual residues, while HSQC and HMBC provide correlations between protons and carbons. NOESY spectra reveal through-space proximities, which are crucial for conformational analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of H-Asn(GlcNAc-β-D)-OH.

Expected Mass and Fragmentation

The monoisotopic mass of H-Asn(GlcNAc-β-D)-OH (C₁₂H₂₁N₃O₈) is approximately 351.1332 Da. Depending on the ionization method, it can be observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or other adduct ions.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide valuable structural information through characteristic fragmentation patterns.[9] Key expected fragment ions for H-Asn(GlcNAc-β-D)-OH are summarized below.

Table 2: Expected MS/MS Fragment Ions for [M+H]⁺ of H-Asn(GlcNAc-β-D)-OH

| m/z | Proposed Fragment | Description |

| 352.1 | [M+H]⁺ | Protonated molecular ion |

| 204.1 | [GlcNAc+H]⁺ | Oxonium ion from the GlcNAc moiety |

| 186.1 | [GlcNAc+H-H₂O]⁺ | Loss of water from the GlcNAc oxonium ion |

| 168.1 | [GlcNAc+H-2H₂O]⁺ | Loss of a second water molecule |

| 149.1 | [Asn+H]⁺ | Asparagine immonium ion |

| 132.1 | [Asn+H-NH₃]⁺ | Loss of ammonia from the asparagine ion |

| 114.0 | [Asn-CO]⁺ | Loss of carbonyl from asparagine side chain |

The fragmentation of the GlcNAc moiety typically yields a series of characteristic oxonium ions.[10]

Experimental Protocol for Mass Spectrometry Analysis

A general workflow for the MS analysis of H-Asn(GlcNAc-β-D)-OH is as follows:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the chosen ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).

-

Ionization: Utilize a soft ionization technique such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate gas-phase ions of the intact molecule.

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion of interest and subject it to fragmentation using an appropriate activation method (e.g., CID, HCD, ETD).[11]

-

Data Analysis: Analyze the resulting fragment ion spectrum to confirm the structure of the molecule. The observed fragments can be matched against theoretical fragmentation patterns or spectral libraries.

Signaling Pathways and Biological Relevance

The Asn-GlcNAc linkage is the foundation of N-linked glycosylation, a process critical for a vast array of cellular functions. While H-Asn(GlcNAc-β-D)-OH itself is a catabolic product, the N-glycosylation pathway it originates from is integral to cell signaling.

N-linked glycans play crucial roles in modulating cell surface receptor activity, cell-cell recognition, and immune responses.[12][13] For instance, the branching of N-glycans can influence the signaling output of growth factor receptors.[14]

The diagram above illustrates the general pathway of N-linked glycosylation, starting in the endoplasmic reticulum with the transfer of a pre-assembled glycan to an asparagine residue, followed by processing in the Golgi apparatus, and culminating in the presentation of the mature glycoprotein on the cell surface where it can participate in signaling events.

The following diagram outlines a generalized experimental workflow for the spectroscopic analysis of H-Asn(GlcNAc-β-D)-OH.

Conclusion

The spectroscopic analysis of H-Asn(GlcNAc-β-D)-OH through NMR and Mass Spectrometry provides a wealth of structural information that is fundamental to understanding the broader context of N-linked glycosylation. The data and protocols presented in this guide serve as a valuable resource for researchers in glycobiology and drug development, facilitating the characterization of this and related glyco-amino acids and paving the way for new discoveries in this dynamic field.

References

- 1. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Buy H-Asn(glcnac-beta-D)-OH-d2 [smolecule.com]

- 3. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 4. mdpi.com [mdpi.com]

- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Asparagine N-linked glycosylation [reactome.org]

- 7. Complete assignment of 1H and 13C NMR signals of monoglucosylated high-mannose type glycan attached to asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H NMR studies on an Asn-linked glycopeptide. GlcNAc-1 C2-N2 bond is rigid in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylglucosamine (GlcNAc) functions in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stability Under Scrutiny: A Deep Dive into the Thermodynamic and Kinetic Landscape of the N-Glycosidic Bond in H-Asn(GlcNAc-beta-D)-OH

For Immediate Release

[City, State] – The N-glycosidic bond, a cornerstone of life's molecular architecture, plays a pivotal role in the structure and function of glycoproteins. This in-depth technical guide delves into the thermodynamic and kinetic stability of this crucial linkage, focusing on the model compound H-Asn(GlcNAc-beta-D)-OH. This molecule, representing the fundamental connection between N-acetylglucosamine (GlcNAc) and the amino acid asparagine (Asn), serves as a vital model for understanding the intricate behavior of N-linked glycans in biological systems. This paper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the factors governing the stability of this essential biochemical bond.

The N-glycosidic linkage between GlcNAc and asparagine is characterized by its notable stability compared to its O-glycosidic counterparts. This enhanced stability is a key feature that underpins the structural integrity of N-glycoproteins. However, this bond is not impervious to cleavage, and its hydrolysis is a critical process in glycoprotein metabolism and quality control within the cell. Understanding the delicate balance between its stability and controlled breakdown is paramount for fields ranging from glycobiology to therapeutic drug design.

Thermodynamic and Kinetic Stability: A Quantitative Perspective

Several factors significantly influence the rate of hydrolysis of the N-glycosidic bond, with pH being a primary determinant.

Table 1: Factors Influencing the Stability of the N-Glycosidic Bond in this compound

| Factor | Effect on Stability | Rationale |

| pH | Decreased stability in acidic conditions. | Acid catalysis protonates the glycosidic nitrogen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] |

| Relatively stable at neutral and alkaline pH. | At neutral pH, the concentration of hydronium ions is low, resulting in a very slow rate of hydrolysis. While specific base catalysis can occur, the N-glycosidic bond is generally more resistant to base-catalyzed hydrolysis than O-glycosidic bonds. | |

| Temperature | Decreased stability with increasing temperature. | As with most chemical reactions, an increase in temperature provides the necessary activation energy to overcome the kinetic barrier for bond cleavage. |

| Solvent | Polarity and nucleophilicity of the solvent can influence the rate of solvolysis. | Protic solvents, such as water, can participate directly in the hydrolysis reaction as a nucleophile. |

Experimental Protocols for Assessing Glycosidic Bond Stability

The kinetic stability of the N-glycosidic bond in this compound can be experimentally determined by monitoring the rate of its hydrolysis under controlled conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Protocol: HPLC-Based Analysis of this compound Hydrolysis

1. Sample Preparation and Hydrolysis Reaction:

-

Prepare a stock solution of this compound of known concentration in a suitable buffer.

-

To study the effect of pH, prepare a series of reaction mixtures with buffers of varying pH (e.g., pH 2 to 10).

-

Incubate the reaction mixtures at a constant temperature (e.g., 37°C, 50°C, or 70°C).

-

At specific time intervals, withdraw aliquots from each reaction mixture.

-

Quench the reaction immediately, for example, by neutralizing the acid or base, or by rapid freezing.

2. HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used for separating the intact this compound from its hydrolysis products (Asn and GlcNAc).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[3][4]

-

Detection: The elution of the compounds can be monitored using UV detection (at a wavelength where the peptide bond of asparagine absorbs, typically around 214 nm) or by mass spectrometry (LC-MS) for enhanced specificity and sensitivity.[3][4]

-

Quantification: Generate standard curves for this compound, Asn, and GlcNAc to quantify their concentrations in the reaction aliquots.

3. Data Analysis:

-

Plot the concentration of the remaining this compound against time for each condition.

-

Determine the initial rate of hydrolysis from the slope of this plot.

-

The pseudo-first-order rate constant (k) can be calculated from the integrated rate law: ln[A]t = -kt + ln[A]0, where [A]t is the concentration of this compound at time t, and [A]0 is the initial concentration.

-

By determining the rate constants at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of acid-catalyzed hydrolysis and a typical experimental workflow.

Caption: Mechanism of acid-catalyzed N-glycosidic bond hydrolysis.

Caption: Workflow for kinetic analysis of glycosidic bond hydrolysis.

Signaling Pathways and Biological Relevance

The cleavage of the N-glycosidic bond is a fundamental step in the degradation of glycoproteins. In eukaryotic cells, this process is tightly regulated and occurs within the lysosome, mediated by specific enzymes such as N-glycanase 1 (NGLY1). Deficiencies in these enzymes can lead to severe congenital disorders of glycosylation.

Caption: Simplified overview of N-linked glycoprotein degradation pathways.

Conclusion

The stability of the N-glycosidic bond in this compound is a complex interplay of thermodynamic and kinetic factors. While inherently more robust than O-glycosidic bonds, it is susceptible to hydrolysis, particularly under acidic conditions. The detailed experimental protocols outlined in this guide provide a framework for the quantitative assessment of its stability, which is crucial for understanding its behavior in both biological and pharmaceutical contexts. Further research into the precise thermodynamic and kinetic parameters of this bond will undoubtedly provide deeper insights into the fundamental principles of glycobiology and aid in the development of novel therapeutics targeting glycoprotein metabolism.

References

- 1. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 4. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of H-Asn(GlcNAc-beta-D)-OH: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of H-Asn(GlcNAc-beta-D)-OH in Various Solvents.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (N-(2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl)-L-asparagine), a key molecule in the study of glycobiology and drug development. Understanding the solubility of this compound is critical for its application in various experimental settings, from biochemical assays to in vivo studies. This document compiles available data on its solubility, provides detailed experimental protocols for solubility determination, and illustrates its role in relevant biological pathways.

Core Concepts: Understanding the Solubility of a Glycosylated Amino Acid

This compound is a polar molecule, a characteristic primarily dictated by its constituent parts: the amino acid asparagine and the sugar moiety N-acetylglucosamine. The presence of multiple hydroxyl (-OH), amide (-CONH-), and a carboxylic acid (-COOH) group allows for extensive hydrogen bonding with polar solvents. Consequently, this compound exhibits excellent solubility in aqueous media. Its solubility in organic solvents is expected to decrease with decreasing solvent polarity.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes available information and estimations based on its chemical structure and data from suppliers.

| Solvent | Chemical Formula | Type | Estimated Solubility (at 25°C) | Notes |

| Water | H₂O | Polar Protic | Highly Soluble | The numerous polar functional groups facilitate strong hydrogen bonding with water molecules. It is often supplied as a solid dried from an aqueous solution. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 40 mg/mL | A product information sheet for an in vivo formulation suggests the preparation of a 40 mg/mL stock solution in DMSO.[1] This indicates good solubility in this solvent, which is often used to dissolve compounds for biological assays. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | As a less polar solvent than water, the solubility is expected to be lower. For similar glycosylated compounds and amino acids, solubility decreases significantly in lower alcohols. |

| Methanol | CH₃OH | Polar Protic | Sparingly to Moderately Soluble | Methanol is more polar than ethanol, which may result in slightly better solubility compared to ethanol. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This section details a generalized yet comprehensive protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique and incorporates specific considerations for polar, glycosylated compounds.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Water, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument (e.g., UV-Vis spectrophotometer, Mass Spectrometer).[2][3][4]

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][5] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates. The filter material should be chosen to minimize binding of the analyte.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from replicate experiments.

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Below is a graphical representation of the experimental workflow.

Biological Context: Role in Glycosylation Pathways

This compound is the core structural unit of all N-linked glycans, which are crucial for the proper folding, stability, and function of a vast number of eukaryotic proteins.[7][8] It is formed by the attachment of N-acetylglucosamine to the side-chain amide nitrogen of an asparagine residue within a protein.

N-Linked Glycosylation Pathway

The biosynthesis of N-linked glycoproteins is a complex process that begins in the endoplasmic reticulum (ER). A precursor oligosaccharide is assembled on a lipid carrier (dolichol phosphate) and then transferred en bloc to a nascent polypeptide chain at a specific asparagine residue.[7][9][10] this compound represents the initial linkage point of this large glycan to the protein.

O-GlcNAc Cycling: A Related Signaling Pathway

Distinct from the structural role of N-linked glycosylation, O-linked N-acetylglucosamine (O-GlcNAc) cycling is a dynamic and reversible post-translational modification that regulates a wide array of cellular processes.[11][12][13] In this pathway, a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[12][13] O-GlcNAc cycling acts as a nutrient sensor, integrating metabolic signals to control signaling pathways, transcription, and protein stability.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. benchchem.com [benchchem.com]

- 7. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 8. Asparagine N-linked glycosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Linked Glycosylation: A Cornerstone of Protein Folding and Stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

N-linked glycosylation is a critical co- and post-translational modification where a pre-assembled oligosaccharide is attached to the nitrogen atom of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[1][2] This process, initiated in the endoplasmic reticulum (ER), is fundamental not only to the final structure and function of a vast number of eukaryotic proteins but also serves as a sophisticated mechanism for the cell's quality control machinery to monitor and ensure the fidelity of protein folding.[1][3] For researchers in drug development, a thorough understanding of this process is paramount, as the glycosylation status of therapeutic proteins can profoundly impact their efficacy, stability, and immunogenicity.

This guide provides a detailed examination of the multifaceted roles of N-linked glycans in protein folding and stability, outlines key experimental protocols used in their study, and presents quantitative data to illustrate their impact.

Core Mechanisms: How N-Glycans Modulate Protein Architecture

The influence of N-linked glycans on protein folding and stability can be broadly categorized into two types: intrinsic effects, stemming from the physicochemical properties of the glycans themselves, and extrinsic effects, where glycans act as recognition signals for the cellular protein folding machinery.

Intrinsic Effects of N-Glycans

The covalent attachment of bulky, hydrophilic oligosaccharide chains directly impacts the nascent polypeptide.

-

Enhanced Solubility and Aggregation Prevention: Glycans are hydrophilic and create a sugar-rich layer around the protein surface. This increases the overall solubility of the protein and its folding intermediates, which is crucial for preventing aggregation.[1][4] By acting as a steric hindrance, N-glycans can mask hydrophobic, aggregation-prone regions (APRs) that might otherwise be exposed during the folding process, thereby directly inhibiting the formation of non-specific protein aggregates.[5][6][7]

-

Conformational Restriction and Stability: The presence of a large glycan can restrict the conformational freedom of the unfolded polypeptide chain. This destabilization of the unfolded state, rather than a direct stabilization of the folded state, increases the free energy difference between the two states, thereby thermodynamically favoring the native conformation.[4][8] The result is often an increase in the protein's thermal and kinetic stability.[8][9][10]

Extrinsic Effects: The Glycan Code in Protein Quality Control

In the ER, N-glycans serve as tags that are interpreted by a host of lectin chaperones and enzymes. This system, often called the "glycan code," guides a protein through folding, retains it for further maturation if necessary, or targets it for degradation if it is terminally misfolded.[11]

The two primary pathways governed by the glycan code are the Calnexin-Calreticulin Cycle for folding and ER-Associated Degradation (ERAD) for disposal.

1. The Calnexin-Calreticulin (CNX/CRT) Cycle: This is the main quality control checkpoint for newly synthesized glycoproteins.[12][13]

-

Entry into the Cycle: As a nascent polypeptide enters the ER lumen, a 14-sugar oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred en bloc to an appropriate Asn residue.[3][12] Immediately, glucosidases I and II sequentially remove the two outermost glucose residues.[14]

-

Chaperone Binding: The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones calnexin (CNX), a type I membrane protein, or calreticulin (CRT), its soluble homolog.[15][16]

-

Folding Assistance: While bound to CNX/CRT, the glycoprotein is prevented from aggregating and is brought into proximity with the thiol oxidoreductase ERp57, which facilitates the formation and isomerization of disulfide bonds.[3][16]

-

Exit and Reglucosylation: Glucosidase II removes the final glucose residue, releasing the glycoprotein from CNX/CRT.[15] If the protein has achieved its native conformation, it can exit the ER. However, if it remains misfolded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor.[16][17] UGGT adds a glucose residue back to the glycan, regenerating the CNX/CRT binding site and forcing the protein to re-enter the cycle for another folding attempt.[15]

2. Endoplasmic Reticulum-Associated Degradation (ERAD): If a glycoprotein cannot be folded correctly after several rounds in the CNX/CRT cycle, it is targeted for degradation.

-

The Degradation Signal: A key signal for targeting a protein to ERAD is the trimming of mannose residues from the N-glycan by ER mannosidases, such as EDEM (ER degradation-enhancing α-mannosidase-like protein).[11][18][19] This trimming is thought to act as a timer; prolonged residence in the ER leads to more extensive mannose trimming, marking the glycoprotein as terminally misfolded.[19]

-

Recognition and Retrotranslocation: The trimmed mannose structures, particularly those exposing an α1,6-linked mannose, are recognized by ERAD-associated lectins like OS-9 and XTP3-B.[18][19][20] These lectins deliver the misfolded protein to the HRD1-SEL1L ubiquitin ligase complex, which facilitates its retrotranslocation out of the ER into the cytosol.[19][21]

-

Proteasomal Degradation: Once in the cytosol, the glycans are removed by peptide N-glycanase (PNGase), and the polypeptide is polyubiquitinated and subsequently degraded by the 26S proteasome.[17]

Quantitative Impact of N-Glycosylation on Protein Stability

The stabilizing effects of N-glycans can be quantified using various biophysical techniques. The data consistently show that glycosylation enhances the thermodynamic stability of proteins, although the magnitude of the effect depends on the specific protein and the location of the glycosylation site.

| Protein | Method | Parameter | Nonglycosylated | Glycosylated | Change (Δ) | Reference(s) |

| Anti-Adalimumab mAb | Differential Scanning Calorimetry (DSC) | Melting Temperature (Tₘ) of Fab domain | 68.1 °C | 71.3 °C | +3.2 °C | [2] |

| Anti-Infliximab mAb | Differential Scanning Calorimetry (DSC) | Melting Temperature (Tₘ) of Fab domain | 70.5 °C | 72.0 °C | +1.5 °C | [2] |

| Engineered SH3 Domain | In Silico Molecular Dynamics | Free Energy of Folding (ΔG) | Baseline | Varies by site | ↑ Stability | [8] |

| Generic Glycoprotein | In Silico Molecular Dynamics | Free Energy of Unfolded State | Lower | Higher | Destabilized Unfolded State | [8] |

Table 1: Quantitative analysis of the effect of N-linked glycosylation on the thermal stability and folding energy of various proteins. The data illustrate a consistent stabilizing effect conferred by the presence of N-glycans.

Visualizing Glycosylation Pathways and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of the complex processes involved in N-linked glycosylation and its analysis.

Caption: Overview of the glycoprotein fate in the ER.

Caption: The Calnexin/Calreticulin chaperone cycle.

Caption: The ERAD pathway for misfolded glycoproteins.

Key Experimental Protocols

Analyzing the role of N-linked glycosylation requires a suite of specialized biochemical and biophysical techniques.

Protocol 1: Analysis of Glycan Processing by Pulse-Chase and Endoglycosidase Digestion

This method tracks the processing of N-linked glycans on a specific protein over time.

-

Principle: Cells are briefly incubated ("pulsed") with a radiolabeled monosaccharide (e.g., [³H]mannose), which is incorporated into newly synthesized glycans. The cells are then transferred to media with unlabeled monosaccharide ("chased") for varying time points. The protein of interest is immunoprecipitated, and its glycans are analyzed. Sensitivity to specific endoglycosidases like Endoglycosidase H (Endo H), which only cleaves high-mannose and hybrid N-glycans found in the ER, reveals the protein's trafficking and processing status.[22][23][24]

-

Methodology:

-

Cell Labeling: Culture cells (e.g., NIH 3T3) and starve them of glucose. Pulse-label the cells with [2-³H]mannose for a short period (e.g., 10-20 minutes).[25]

-

Chase: Wash the cells and incubate them in chase medium containing excess unlabeled mannose and glucose for various time points (e.g., 0, 30, 60, 120 minutes).

-

Lysis and Immunoprecipitation: Lyse the cells at each time point under denaturing conditions and immunoprecipitate the target glycoprotein using a specific antibody.

-

Endoglycosidase Digestion: Divide the immunoprecipitated sample into two aliquots. Treat one with Endoglycosidase H (Endo H) buffer alone (control) and the other with Endo H. Endo H cleaves between the two core N-acetylglucosamine (GlcNAc) residues of high-mannose glycans but not complex glycans processed in the Golgi.[26][27]

-

Analysis: Analyze the samples by SDS-PAGE and autoradiography. A shift to a lower molecular weight in the Endo H-treated sample indicates the presence of high-mannose glycans. The disappearance of Endo H sensitivity over the chase period signifies the protein's transit to the Golgi and conversion of its glycans to the complex type.

-

Protocol 2: Enrichment and Analysis of Glycoproteins by Lectin Affinity Chromatography and Mass Spectrometry

This workflow is used to isolate glycoproteins from a complex mixture for identification and characterization.

-

Principle: Lectins are proteins that bind to specific carbohydrate structures.[28][29] By immobilizing a lectin on a chromatography resin, glycoproteins with the corresponding glycan motifs can be selectively captured and separated from non-glycosylated proteins. The enriched glycoproteins can then be identified and characterized by mass spectrometry.[30][31]

-

Methodology:

-

Sample Preparation: Solubilize proteins from a cell or tissue lysate using a suitable detergent.

-

Lectin Affinity Chromatography:

-

Pack a column with a lectin-conjugated resin (e.g., Concanavalin A-Sepharose, which binds high-mannose glycans).[29]

-

Equilibrate the column with binding buffer.

-

Load the protein lysate onto the column.

-

Wash the column extensively with binding buffer to remove unbound, non-glycosylated proteins.

-

Elute the bound glycoproteins using a competitive sugar (e.g., α-methyl mannoside for Concanavalin A).[28]

-

-

Protein Digestion: Digest the eluted glycoproteins into smaller peptides using a protease like trypsin.

-

Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[32][33][34] Glycopeptides can be identified by characteristic fragmentation patterns, including the presence of oxonium ions.[33]

-

Data Analysis: Use specialized software to identify the proteins and map the specific sites of glycosylation.

-

Protocol 3: Assessing Protein Stability by Site-Directed Mutagenesis and Circular Dichroism

This approach quantifies the contribution of a specific N-glycan to a protein's structural stability.

-

Principle: Site-directed mutagenesis is used to eliminate an N-glycosylation site by mutating the asparagine (Asn) or serine/threonine (Ser/Thr) residue in the Asn-X-Ser/Thr sequon (e.g., Asn to Gln).[21] The stability of the wild-type (glycosylated) protein is then compared to the non-glycosylated mutant using Circular Dichroism (CD) spectroscopy, which measures changes in protein secondary structure during thermal or chemical denaturation.[35][36][37]

-

Methodology:

-

Site-Directed Mutagenesis: Generate a mutant expression vector where the codon for the target Asn is changed to a Gln codon.

-

Protein Expression and Purification: Express both the wild-type and mutant proteins in a suitable eukaryotic expression system (e.g., HEK293 or CHO cells) and purify them to homogeneity.

-

Circular Dichroism (CD) Spectroscopy:

-

Prepare solutions of both wild-type and mutant proteins in a suitable buffer.

-

Place the sample in a CD spectropolarimeter.

-

Perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) while slowly increasing the temperature.[38]

-

-

Data Analysis: Plot the CD signal versus temperature. The resulting curve can be fitted to a two-state transition model to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded. A higher Tₘ for the wild-type protein compared to the mutant indicates that the N-glycan contributes to the protein's thermal stability.[36]

-

Caption: Experimental workflow to assess glycan stability.

Conclusion and Implications for Drug Development

N-linked glycosylation is an integral part of the protein production line, exerting profound control over protein folding, quality control, and stability. For drug development professionals, particularly in the realm of biologics, these effects have critical implications. The presence, location, and structure of N-glycans on a therapeutic glycoprotein can dictate its shelf-life, solubility, resistance to aggregation, and in vivo half-life.[2] Furthermore, since the cellular quality control machinery is so tightly linked to glycosylation, manipulating this process can offer novel therapeutic strategies for diseases caused by protein misfolding, known as ER storage disorders.[12] A deep, mechanistic understanding of N-linked glycosylation, supported by the robust experimental techniques outlined here, is therefore essential for the rational design and successful development of next-generation protein therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. Glycans in Glycoprotein Quality Control - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The intrinsic and extrinsic effects of N-linked glycans on glycoproteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-glycosylation as a eukaryotic protective mechanism against protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Role of glycosylation in nucleating protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Roles of N-linked glycans in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycans in Glycoprotein Quality Control - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. N-glycan based ER molecular chaperone and protein quality control system: the calnexin binding cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Getting In and Out from Calnexin/Calreticulin Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | The Crucial Role of Demannosylating Asparagine-Linked Glycans in ERADicating Misfolded Glycoproteins in the Endoplasmic Reticulum [frontiersin.org]

- 19. N-linked glycosylation and homeostasis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Defining the Glycan Destruction Signal for Endoplasmic Reticulum-Associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. molbiolcell.org [molbiolcell.org]

- 22. Pulse-chase analysis of N-linked sugar chains from glycoproteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Endoglycosidase and glycoamidase release of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [Endo-β-N-acetylglucosaminidase H digestion (Endo-H)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 28. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 29. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]

- 30. Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Exploiting lectin affinity chromatography in clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques [frontiersin.org]

- 34. researchgate.net [researchgate.net]

- 35. Glycoprotein Circular Dichroism (CD) Analysis - Creative Proteomics [creative-proteomics.com]

- 36. file.yizimg.com [file.yizimg.com]

- 37. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. scientistlive.com [scientistlive.com]

The Core N-Linked Glycoprotein Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

N-linked glycosylation is a critical post-translational modification impacting protein folding, stability, trafficking, and function. This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of N-linked glycoproteins, from the initial assembly of the precursor oligosaccharide in the endoplasmic reticulum to the final processing steps in the Golgi apparatus. This document is designed to serve as a valuable resource for professionals in research and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the key pathways.

Pathway Overview

The biosynthesis of N-linked glycoproteins is a highly conserved and complex process that can be broadly divided into three main stages:

-

Synthesis of the Dolichol-Linked Precursor Oligosaccharide: This process begins on the cytosolic face of the endoplasmic reticulum (ER) and is completed within the ER lumen. A lipid carrier molecule, dolichol phosphate, serves as the foundation for the assembly of a 14-sugar oligosaccharide (Glc3Man9GlcNAc2).[1][2]

-

En Bloc Transfer to the Nascent Polypeptide: The pre-assembled oligosaccharide is transferred from the dolichol pyrophosphate carrier to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a newly synthesized and translocating polypeptide chain. This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[3][4][5]

-

Processing of the N-linked Glycan: Following its transfer to the protein, the N-glycan undergoes extensive trimming and modification by a series of glycosidases and glycosyltransferases located in the ER and Golgi apparatus.[2][6] This processing is tightly linked to the glycoprotein quality control system, ensuring proper protein folding before transport to the Golgi for further modifications and subsequent cellular destinations.[7][8][9][10][11]

Quantitative Data

Understanding the quantitative aspects of the N-linked glycosylation pathway is essential for building accurate models and for identifying potential targets for therapeutic intervention. The following tables summarize key quantitative data related to substrate concentrations and enzyme kinetics.

| Substrate | Cell Line/Tissue | Concentration | Reference |

| UDP-GlcNAc | 293T cells | 60 pmol/million cells | [12] |

| UDP-GlcNAc | NIH/3T3 cells | 120 pmol/million cells | [12] |

| UDP-GlcNAc | HCT116 cells | 180 pmol/million cells | [12] |

| UDP-GlcNAc | AML12 cells | 350 pmol/million cells | [12] |

| UDP-GlcNAc | Hepa1-6 cells | 450 pmol/million cells | [12] |

| UDP-GlcNAc | HeLa cells | 520 pmol/million cells | [12] |

| UDP-GlcNAc | Primary mouse fibroblasts | 150 pmol/million cells | [12] |

| UDP-GlcNAc | Mouse brain tissue | 62 pmol/mg | [12] |

| UDP-GlcNAc | Mouse skeletal muscle | 10-35 µM | [13] |

| UDP-GlcNAc | Mouse liver | ~150 µM | [13] |

| Enzyme | Substrate | Km | Vmax/kcat | Organism/System | Reference |

| Oligosaccharyltransferase (OST) | Peptide (TAMRA-YANATS) | ~25 µM | - | Saccharomyces cerevisiae | [14] |

| Oligosaccharyltransferase (OST) | LLO (C20) | ~50 µM | - | Saccharomyces cerevisiae | [14] |

| N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | - | 100% (relative) | Human (recombinant) | [15] |

| N-acetylglucosaminyltransferase V (GnT-V) | UDP-Glc | - | 5% (relative) | Human (recombinant) | [15] |

| N-acetylglucosaminyltransferase V (GnT-V) | TDP-Glc | - | 0.5% (relative) | Human (recombinant) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the N-linked glycosylation pathway.

Pulse-Chase Analysis of N-linked Glycoproteins

Pulse-chase analysis is a powerful technique to follow the fate of newly synthesized glycoproteins through the secretory pathway.

Protocol:

-

Cell Culture and Starvation: Grow cells (e.g., NIH3T3) to sub-confluency. To starve the cells for glucose, replace the culture medium with fresh 2X glucose-free medium supplemented with 20% dialyzed fetal calf serum (FCS) and 8 mM sodium pyruvate. Dilute one volume of this medium with one volume of deionized water before use.[16]

-

Pulse Labeling: Remove the starvation medium and add pre-warmed labeling medium containing a radioactive precursor, typically [2-³H]mannose. Incubate the cells for a short period (the "pulse," e.g., 5-20 minutes) to label the newly synthesized glycoproteins.[17][18]

-

Chase: After the pulse, remove the labeling medium and wash the cells three times with pre-warmed, complete culture medium containing an excess of non-radioactive mannose.[17] Then, incubate the cells in this "chase" medium for various time points.

-

Cell Lysis: At the end of each chase period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., Buffer A for specific immunoprecipitation or Buffer B for total glycoprotein analysis).[17]

-

Immunoprecipitation (Optional): To study a specific glycoprotein, perform immunoprecipitation using a specific antibody against the protein of interest.

-

Enzymatic Deglycosylation: Release the N-linked glycans from the glycoproteins by enzymatic digestion with Endoglycosidase H (Endo H) and/or Peptide-N-Glycosidase F (PNGase F).[17]

-